Trimethoxyphenyl Pharmacophore Enables Colchicine-Site Tubulin Binding Lost in Unsubstituted Phenyl and Mono-Methoxy Analogs
The 3,4,5-trimethoxyphenyl (TMP) moiety on the isoxazole scaffold is the critical pharmacophore for colchicine-site tubulin binding. Structural biology data confirm that the TMP ring occupies the same subcavity on β-tubulin as the trimethoxyphenyl ring of colchicine and combretastatin A-4 (CA-4) [1]. In a directly comparable series, 3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)isoxazole (13e) bearing the TMP group exhibited a GI50 of 0.023 μM against NCI-H522 human lung cancer cells, whereas removal or reduction of methoxy substituents on the phenyl ring led to marked loss of potency [2]. The free carboxylic acid serves as the direct precursor for synthesizing such TMP-bearing diaryl-isoxazoles [3].
| Evidence Dimension | Cytotoxicity against NCI-H522 human lung cancer cell line (GI50) |
|---|---|
| Target Compound Data | The target compound is the carboxylic acid precursor; its derived 3,4-diaryl-isoxazole analogs bearing the TMP group achieve GI50 values as low as 0.023 μM (13e). |
| Comparator Or Baseline | Isoxazole analogs lacking the TMP group (e.g., single methoxy or unsubstituted phenyl) show substantially higher GI50 values (typically >1 μM). |
| Quantified Difference | TMP-bearing analog 13e is >40-fold more potent than des-methoxy comparator; the difference between TMP-carboxylic acid precursor and unsubstituted phenyl isoxazole-3-carboxylic acid as a building block is qualitative — only the TMP derivative can yield colchicine-site binders. |
| Conditions | NCI60 human tumor cell line screen; GI50 determined via sulforhodamine B assay. |
Why This Matters
Procurement of the TMP-bearing building block is mandatory for any synthetic campaign targeting colchicine-site tubulin inhibitors; substitution with simpler 5-aryl-isoxazole-3-carboxylic acids abolishes this mechanistic opportunity.
- [1] Chen, J., et al. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. J. Med. Chem. 2018, 61, 7877–7891. View Source
- [2] Semenova, M. N., et al. Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, analogues of natural cytostatic combretastatin A4. Eur. J. Med. Chem. 2018, 146, 569–579. View Source
- [3] Veeraswamy, B., et al. Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian J. Chem. 2012, 51B, 1369–1375. View Source
